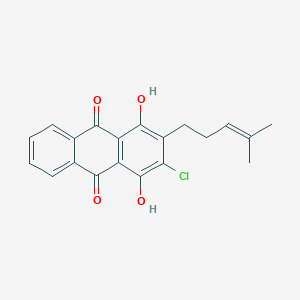

Anthrasesamone C

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C20H17ClO4 |

|---|---|

Peso molecular |

356.8 g/mol |

Nombre IUPAC |

2-chloro-1,4-dihydroxy-3-(4-methylpent-3-enyl)anthracene-9,10-dione |

InChI |

InChI=1S/C20H17ClO4/c1-10(2)6-5-9-13-16(21)20(25)15-14(19(13)24)17(22)11-7-3-4-8-12(11)18(15)23/h3-4,6-8,24-25H,5,9H2,1-2H3 |

Clave InChI |

OMNIOLUJTUKRAH-UHFFFAOYSA-N |

SMILES |

CC(=CCCC1=C(C2=C(C(=C1Cl)O)C(=O)C3=CC=CC=C3C2=O)O)C |

SMILES canónico |

CC(=CCCC1=C(C2=C(C(=C1Cl)O)C(=O)C3=CC=CC=C3C2=O)O)C |

Sinónimos |

anthrasesamone C |

Origen del producto |

United States |

Natural Occurrence and Isolation Methodologies

Botanical Source Identification: Sesamum indicum and Related Species

Anthrasesamone C has been consistently isolated from Sesamum indicum L., a member of the Pedaliaceae family. srce.hrtsijournals.comcabidigitallibrary.org This ancient oilseed crop is the primary and well-documented botanical source of this compound. sci-hub.se Research has led to the isolation of not only this compound but also a series of related anthraquinone (B42736) derivatives from this plant, highlighting a unique biosynthetic pathway within this species. nih.govtandfonline.com

Scientific investigations have pinpointed specific parts of the Sesamum indicum plant where this compound and its analogs accumulate.

Roots: The roots of Sesamum indicum are the principal natural source from which this compound has been isolated. nih.govtsijournals.com Studies have successfully extracted and characterized this compound along with other related compounds, such as Anthrasesamones A and B, from the plant's root system. nih.gov

Hairy Root Cultures: In addition to intact plants, hairy root cultures of Sesamum indicum have proven to be a valuable system for producing and studying this compound. oup.com These cultures, induced by infection with Agrobacterium rhizogenes, can synthesize this compound and its precursors. oup.comaffrc.go.jp Notably, research has shown that the concentration of chloride ions in the culture medium directly influences the production of this compound, with production reaching a maximum at a 100 mM concentration. tandfonline.comoup.comnih.gov This suggests an abiotic process may be involved in its formation from a precursor, 2,3-Epoxyanthrasesamone B, which was isolated from hairy roots grown in a chloride-deficient medium. tandfonline.com

While roots are the primary source, another related compound, Anthrasesamone F, has been identified in the seed coat of black sesame seeds, indicating that anthraquinone production occurs in various parts of the plant. tandfonline.com

Advanced Isolation and Purification Techniques from Complex Natural Matrices

Extracting and purifying this compound from its natural sources requires a multi-step approach involving selective solvents and advanced chromatographic techniques.

The initial step in isolating this compound involves extraction from the plant material using appropriate solvents. The choice of solvent is critical for efficiently separating the target compound from the myriad of other phytochemicals present in the plant.

A common protocol begins with the treatment of lyophilized (freeze-dried) roots of S. indicum with methanol (B129727) (MeOH). tandfonline.com The resulting methanol extract is then concentrated, and a liquid-liquid partition is performed using a solvent like dichloromethane (B109758) (CH2Cl2) and water. tandfonline.com This partitioning step separates compounds based on their polarity, with the less polar anthraquinones, including this compound, moving into the dichloromethane-soluble fraction. tandfonline.com This fraction is then carried forward for further purification.

| Extraction Step | Solvent/Method | Purpose |

| Initial Extraction | Methanol (MeOH) | To extract a broad range of phytochemicals from the lyophilized root material. tandfonline.com |

| Partitioning | Dichloromethane (CH2Cl2) and Water | To separate the crude extract into fractions based on polarity, concentrating this compound in the CH2Cl2 layer. tandfonline.com |

This table provides an interactive summary of the solvent extraction process.

Following solvent extraction, a series of chromatographic techniques are employed to isolate this compound to a high degree of purity.

Flash chromatography is a crucial purification step that separates compounds based on their polarity by passing the mixture through a column packed with a solid stationary phase, most commonly silica (B1680970) gel. biotage.com In the isolation of anthrasesamones, the dichloromethane-soluble fraction is subjected to silica gel column chromatography. tandfonline.com The separation is optimized by using a stepwise elution with a solvent system, such as acetone-hexane, often with a small amount of acetic acid (AcOH) added to improve peak shape and resolution. tandfonline.com Fractions are collected and analyzed to identify those containing the target compounds.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the final purification (preparative scale) and the analysis (analytical scale) of this compound. sielc.comsielc.com

For preparative purposes, fractions enriched with anthrasesamones from flash chromatography are further purified using techniques like Sephadex LH-20 column chromatography followed by preparative HPLC. tandfonline.com A common stationary phase for this is a reversed-phase C18 column. teledyneisco.comcabidigitallibrary.org The mobile phase is carefully selected to achieve optimal separation; for instance, a mixture of methanol, water, and acetic acid has been used effectively. tandfonline.com

Analytical HPLC is used to detect and quantify this compound in extracts. For example, the quantitative analysis of a related compound, Anthrasesamone F, was performed using a reversed-phase C18 column with a mobile phase of methanol, water, and acetic acid, with detection at a specific wavelength (288 nm). tandfonline.com

| Parameter | Condition | Reference |

| Column | Cosmosil 5C18-MS (10 x 250 mm) | tandfonline.com |

| Mobile Phase | MeOH–H2O–AcOH (98:2:0.2) | tandfonline.com |

| Flow Rate | 1.5 ml/min | tandfonline.com |

| Detection | 254 nm | tandfonline.com |

This interactive table details the conditions for the preparative HPLC purification of anthrasesamones.

This compound: Unraveling its Natural Origins and Purification

The chemical compound this compound has garnered scientific interest due to its unique structure as a chlorinated anthraquinone, a relatively rare occurrence in higher plants. This article delves into the known natural sources of this compound and the sophisticated methodologies employed for its isolation and purification, with a specific focus on advanced chromatographic techniques.

Comprehensive Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regioisomeric Assignment

NMR spectroscopy is indispensable for determining the connectivity of atoms, the stereochemistry of double bonds, and the precise placement of functional groups within a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide complementary information crucial for structural assignment.

One-Dimensional NMR (¹H NMR, ¹³C NMR) Spectral Interpretation

One-dimensional NMR spectra provide a fingerprint of the molecule, revealing the types of protons and carbons present and their immediate chemical environment.

¹H NMR Spectroscopy: The ¹H NMR spectrum of Anthrasesamone C and related compounds typically exhibits signals corresponding to the aromatic protons of the anthraquinone (B42736) core, the protons of the aliphatic side chain, and the hydroxyl groups. For instance, signals for the 4-methylpent-3-enyl side chain have been reported, including vinylic methine protons around δ 6.37-6.62 ppm and methyl protons around δ 1.54-1.87 ppm affrc.go.jptandfonline.com. The presence of hydroxyl groups is indicated by characteristic signals, often observed at higher chemical shifts, with chelated hydroxyl protons appearing significantly downfield (e.g., δ 12.75 ppm or δ 13.34-13.76 ppm) due to intramolecular hydrogen bonding with carbonyl groups tandfonline.com.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. For anthraquinones, characteristic signals include those for the carbonyl carbons, typically found between δ 180-195 ppm, and aromatic carbons in the δ 110-150 ppm range affrc.go.jpnii.ac.jp. The carbons of the aliphatic side chain, including vinylic carbons and the methyl-substituted carbon, also appear in distinct regions, with vinylic carbons often found between δ 120-145 ppm and the methyl carbon around δ 18-27 ppm affrc.go.jpnii.ac.jp. The presence of a chlorine atom and hydroxyl groups influences the chemical shifts of adjacent carbons.

Table 3.1.1.1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound and Related Compounds

| Atom/Group | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | Source Reference | Notes |

| Side Chain | ||||

| H-6' (CH₃) | 1.54 (br. s) | 18.5 (C-6') | affrc.go.jp | Methyl group of the side chain |

| C-5' (CH₂) | 26.6 (C-5') | affrc.go.jp | Methylene group of the side chain | |

| C-1' (vinylic) | 124.9 | affrc.go.jp | Vinylic carbon | |

| C-2' (vinylic) | 129.9 | affrc.go.jp | Vinylic carbon | |

| C-3' (vinylic) | 120.9 | affrc.go.jp | Vinylic carbon | |

| C-4' (vinylic) | 141.9 | affrc.go.jp | Vinylic carbon | |

| Methyl groups | 1.86, 1.87 | tandfonline.com | Methyl groups of the side chain | |

| Vinylic Methine | 6.37, 6.37, 6.62 | tandfonline.com | Protons on the dienyl side chain | |

| Anthraquinone Core | ||||

| C-1 (OH-bearing) | 194.8 (C-1) | nii.ac.jp | Carbon bearing a hydroxyl group | |

| C-2 (Cl-bearing) | 144.3 (C-2) | affrc.go.jp | Carbon bearing a chlorine atom | |

| C-3 (substituted) | 134.3 (C-3) | affrc.go.jp | Carbon bearing the side chain | |

| C-4 (OH-bearing) | 194.5 (C-4) | nii.ac.jp | Carbon bearing a hydroxyl group | |

| C-4a (aromatic) | 131.3 | affrc.go.jp | Aromatic bridgehead carbon | |

| C-5, C-8 (aromatic) | 7.73, 7.78, 8.23, 8.25, 8.30 | 127.2, 127.2 | affrc.go.jp | Aromatic protons and carbons |

| C-9 (carbonyl) | 183.4 | affrc.go.jp | Carbonyl carbon | |

| C-10 (carbonyl) | 182.8 | affrc.go.jp | Carbonyl carbon | |

| Hydroxyl Groups | ||||

| OH (non-chelated) | 6.27, 6.62 | tandfonline.com | Hydroxyl proton signals | |

| OH (chelated) | 12.75, 13.34, 13.76 | tandfonline.com | Hydroxyl protons involved in H-bonding |

Note: ¹³C NMR assignments are based on related anthrasesamone structures and may vary slightly. ¹H NMR data are indicative of the types of protons present.

Two-Dimensional NMR Experiments for Connectivity and Proximity Analysis

2D NMR techniques are essential for establishing the precise connectivity and spatial relationships between atoms, thereby confirming the proposed structure.

COSY (COrrelated SpectroscopY): This experiment reveals proton-proton couplings, typically across two or three bonds. It is used to trace the connectivity within the side chain (e.g., coupling between vinylic protons) and to identify adjacent aromatic protons on the anthraquinone core tandfonline.comresearchgate.netscience.gov.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly bonded to carbons. It is used to assign specific proton signals to their directly attached carbons, providing direct ¹H-¹³C one-bond correlations researchgate.netscience.gov.

HMBC (Heteronuclear Multiple Bond Coherence): HMBC detects correlations between protons and carbons separated by two or three bonds. This is critical for linking the side chain to the anthraquinone core and for assigning regiochemistry. For example, HMBC experiments have confirmed correlations between side-chain protons and carbons in the anthraquinone ring, and between hydroxyl protons and adjacent carbons, solidifying the proposed structure tandfonline.comresearchgate.nettandfonline.com. Specific correlations like H-10 to C-1, C-2, and C-3, and H-20 (on the side chain) to C-2 of the anthraquinone core are vital for confirming the attachment points tandfonline.com.

NOESY/ROESY (Nuclear Overhauser Effect SpectroscopY/Rotating Frame Overhauser Effect SpectroscopY): These experiments detect through-space correlations between protons that are in close proximity (within ~5 Å). They are particularly useful for determining the stereochemistry of double bonds in the side chain or the relative orientation of substituents on the anthraquinone ring researchgate.nettandfonline.com.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pattern Analysis

HRMS provides precise mass measurements, allowing for the determination of the elemental composition of the molecule. Fragmentation analysis, often achieved through tandem mass spectrometry (MS/MS), further aids in structural elucidation by revealing characteristic cleavage patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique commonly used for polar and thermally labile compounds like anthraquinones. It typically yields protonated molecules ([M+H]⁺) or deprotonated molecules ([M-H]⁻). For this compound (C₂₀H₁₇ClO₄), the calculated exact mass is 356.0816 g/mol . HRMS measurements confirm this elemental composition, distinguishing it from isomers or related compounds with different heteroatom compositions researchgate.nettandfonline.comsci-hub.se. The presence of chlorine is often indicated by a characteristic isotopic pattern in the mass spectrum (¹³⁵Cl/³⁷Cl ratio of approximately 3:1).

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

MS/MS experiments involve selecting a specific ion (e.g., the molecular ion) and fragmenting it, followed by analysis of the fragment ions. This provides detailed information about the molecule's substructures. For anthraquinones, fragmentation can occur through:

Loss of functional groups: Cleavage of C-C or C-O bonds, leading to the loss of hydroxyl groups, parts of the side chain, or even the chlorine atom.

Side chain fragmentation: The unsaturated side chain can undergo characteristic cleavages, similar to those observed in alkenes and dienes researchgate.netpg.edu.pl.

Ring fragmentation: The anthraquinone core itself can fragment, although it is generally more stable.

Collision-Induced Dissociation (CID): This technique, used in conjunction with ESI or other ionization methods, can induce fragmentation by colliding the ions with an inert gas. The degree of fragmentation can be controlled by adjusting parameters like cone voltage, providing insights into labile bonds and functional group arrangements uva.nl.

Table 3.2.1.1: Expected HRMS Data for this compound

| Analyte | Molecular Formula | Calculated Exact Mass (Da) | Ionization Method | Expected Ion(s) | Source Reference |

| This compound | C₂₀H₁₇ClO₄ | 356.0816 | ESI (+ve/-ve) | [M+H]⁺, [M-H]⁻ | researchgate.nettandfonline.comsci-hub.se |

Note: The presence of chlorine leads to a characteristic isotopic peak pattern.

Vibrational Spectroscopy (Infrared Spectroscopy, IR) for Functional Group Identification

IR spectroscopy is a valuable tool for identifying the presence of specific functional groups within a molecule by detecting the absorption of infrared radiation at characteristic vibrational frequencies.

Characteristic Absorptions:

Hydroxyl (O-H) Stretching: Broad absorption bands in the region of 3200-3550 cm⁻¹ are indicative of hydroxyl groups, particularly phenolic or alcoholic OH groups, often broadened by hydrogen bonding orgchemboulder.comorgchemboulder.com.

Carbonyl (C=O) Stretching: The anthraquinone core contains two carbonyl groups. In this compound, these are likely to appear as strong absorptions in the range of 1619-1666 cm⁻¹ tandfonline.com. The exact position can vary depending on whether the carbonyl is chelated by a hydroxyl group (typically lower frequency) or not tandfonline.comorgchemboulder.com.

Alkene (C=C) Stretching: The double bond within the side chain will show an absorption typically around 1640-1680 cm⁻¹ orgchemboulder.comksu.edu.sa.

Aromatic C-H Stretching: Signals above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹) indicate the presence of aromatic C-H bonds orgchemboulder.comksu.edu.sa.

Aromatic C-C Stretching: Bands in the fingerprint region (1400-1600 cm⁻¹) are characteristic of aromatic ring vibrations orgchemboulder.comksu.edu.sa.

Table 3.3.1.1: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity | Source Reference |

| O-H (phenolic) | Stretch | 3200-3550 (broad) | Strong | orgchemboulder.comorgchemboulder.com |

| C=O (carbonyl) | Stretch | 1619-1666 | Strong | tandfonline.com |

| C=C (alkene) | Stretch | 1640-1680 | Medium | orgchemboulder.comksu.edu.sa |

| C-H (aromatic) | Stretch | 3000-3100 | Medium | orgchemboulder.comksu.edu.sa |

| C-C (aromatic) | Stretch | 1400-1600 | Medium | orgchemboulder.comksu.edu.sa |

| C-O (phenolic) | Stretch | 1210-1320 | Strong | orgchemboulder.comorgchemboulder.com |

Note: The exact positions and intensities of IR bands can be influenced by factors such as hydrogen bonding and the specific chemical environment.

By integrating the data obtained from these spectroscopic techniques, researchers can confidently elucidate the complex structure of this compound, confirming its anthraquinone core, the placement of hydroxyl and chlorine substituents, and the stereochemistry of its unsaturated side chain.

Biosynthesis and Biogenetic Pathway Elucidation

Precursor Identification and Metabolic Labeling Studies

Metabolic labeling studies, particularly using isotopically labeled glucose, have been instrumental in tracing the origins of the carbon skeleton of Anthrasesamone C and its related compounds in Sesamum indicum hairy root cultures.

The fundamental three-ring anthraquinone (B42736) structure of this compound is derived from the shikimate pathway. nih.govresearchgate.net This pathway is a major route in plants and microorganisms for the biosynthesis of aromatic compounds. nih.gov Studies involving the administration of [1-¹³C]-glucose to S. indicum hairy root cultures have confirmed that the naphthoquinone ring system, which is a core component of the final anthraquinone structure, is biosynthesized via the shikimate pathway. researchgate.net This pathway converts simple carbohydrate precursors into chorismate, which is then transformed through a series of intermediates, including o-succinylbenzoic acid, to form the foundational rings of the anthraquinone. nih.govbiorxiv.org

The characteristic side chain of this compound originates from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. nih.govresearchgate.net This plastid-localized pathway is responsible for the synthesis of isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), in plants. nih.govwikipedia.orgnih.gov Labeling experiments have demonstrated that the geranyl side-chain of key precursors to anthrasesamones is synthesized via the MEP pathway. researchgate.net These findings indicate a dual biosynthetic origin for these molecules, where the aromatic core and the aliphatic side chain are produced by two distinct and compartmentalized metabolic routes. nih.gov

Research into the constituents of S. indicum roots has identified several anthraquinone derivatives that are considered potential intermediates in the biosynthesis of this compound. tandfonline.comtandfonline.com Among these are 2-(4-methylpent-3-en-1-yl)anthraquinone (MPAQ) and 2-geranyl-1,4-naphthoquinone, the oxidized form of 2-geranyl-1,4-naphthohydroquinone. tandfonline.comoup.comtandfonline.com

It was initially proposed that MPAQ, which possesses the same branched C6 side chain as this compound, could be a common precursor for other anthraquinones found in sesame. tandfonline.comtandfonline.com Administration experiments using deuterium-labeled MPAQ and 2-geranyl-1,4-naphthohydroquinone in hairy root cultures revealed that these compounds are indeed precursors for another anthraquinone, 2-[(Z)-4-methylpenta-1,3-dien-1-yl]anthraquinone ((Z)-MPDEAQ). researchgate.nettandfonline.com However, these feeding experiments showed that neither MPAQ nor 2-geranyl-1,4-naphthohydroquinone was converted into Anthrasesamone B or its direct precursor, 2,3-epoxyanthrasesamone B. tandfonline.com This crucial finding suggests that while MPAQ and 2-geranyl-1,4-naphthohydroquinone are intermediates in the biosynthesis of some anthraquinones in sesame, they are not the direct precursors to the anthrasesamone B/C lineage. researchgate.nettandfonline.com This indicates a divergence in the biosynthetic pathway. tandfonline.com

| Intermediate | Role in this compound Biosynthesis | Experimental Evidence |

| 2-Geranyl-1,4-naphthohydroquinone | Proposed early precursor, but not directly leading to the Anthrasesamone B/C lineage. tandfonline.com | Feeding experiments showed conversion to MPAQ and (Z)-MPDEAQ, but not to Anthrasesamone B or 2,3-epoxyanthrasesamone B. researchgate.nettandfonline.com |

| MPAQ | Not a direct precursor to the Anthrasesamone B/C lineage. tandfonline.com | Labeled MPAQ was converted to (Z)-MPDEAQ but not to Anthrasesamone B or 2,3-epoxyanthrasesamone B. researchgate.nettandfonline.com |

| 2,3-Epoxyanthrasesamone B | Identified as the direct precursor for the abiotic formation of this compound. tandfonline.comjst.go.jptandfonline.com | Isolated from chloride-deficient cultures; its presence leads to this compound formation upon incubation or addition of chloride. tandfonline.comjst.go.jp |

Enzymatic Steps and Gene Cluster Identification

While the precursor pathways and key intermediates have been substantially elucidated, the specific enzymatic steps and the corresponding gene clusters responsible for the biosynthesis of this compound's immediate precursors remain largely uncharacterized. The finding that MPAQ is not a precursor to Anthrasesamone B suggests that the hydroxylation and subsequent epoxidation reactions leading to 2,3-epoxyanthrasesamone B occur on an earlier intermediate, or via a separate branch of the pathway. tandfonline.com It has been hypothesized that an intermediate such as 2-carboxy-2-geranyl-2,3-dihydro-1,4-naphthoquinone could be a potential substrate for these modifications, bypassing the formation of 2-geranyl-1,4-naphthohydroquinone as a free intermediate for this specific branch. tandfonline.com The identification of the specific hydroxylases, epoxidases, and other tailoring enzymes, as well as the organization of their encoding genes into potential biosynthetic gene clusters, is an area requiring further research.

Abiotic Formation Mechanisms of this compound

A remarkable feature of this compound is that its final formation is not an enzymatic process but an abiotic chemical transformation. tandfonline.comoup.com

The production of this compound, a rare chlorinated anthraquinone in higher plants, is directly linked to the presence of chloride ions. tandfonline.comtandfonline.comnih.gov Studies on S. indicum hairy root cultures have shown that the concentration of this compound in the culture increases as the concentration of chloride ions in the medium rises, reaching a peak at 100 mM. tandfonline.comjst.go.jpnih.gov

Further investigation revealed that this was not due to a chlorine-dependent enzyme. Instead, it was found that incubating extracts of hairy roots grown in a chloride-deficient medium led to an increase in the amount of this compound. tandfonline.comoup.com This suggested an abiotic conversion from a precursor metabolite. That precursor was identified as 2,3-epoxyanthrasesamone B. tandfonline.comjst.go.jptandfonline.com In the presence of chloride ions, the epoxide ring of 2,3-epoxyanthrasesamone B is opened, leading to the formation of a chlorohydrin intermediate, which then yields this compound. tandfonline.com Therefore, the final step in the formation of this unique natural product is a non-enzymatic reaction heavily influenced by the availability of environmental chloride ions. tandfonline.comtandfonline.com

| Condition | Effect on this compound | Precursor Involved | Mechanism |

| High Chloride Concentration (e.g., 100 mM) | Increased production of this compound. tandfonline.comnih.gov | 2,3-Epoxyanthrasesamone B tandfonline.comjst.go.jp | Chloride ions facilitate the non-enzymatic opening of the epoxide ring of the precursor, leading to the formation of this compound. tandfonline.com |

| Chloride-Deficient Medium | Low to no production of this compound; accumulation of the precursor. tandfonline.com | 2,3-Epoxyanthrasesamone B tandfonline.comjst.go.jp | In the absence of chloride, the abiotic conversion of the epoxide precursor to the final chlorinated product does not occur. tandfonline.com |

Identification of Abiotic Precursors (e.g., 2,3-Epoxyanthrasesamone B) and Transformation Kinetics

The formation of this compound, a rare chlorine-containing anthraquinone, is a notable example of an abiotic process within the biosynthetic pathway of secondary metabolites in Sesamum indicum. researchgate.netoup.comnih.gov Research has demonstrated that this compound is not directly produced by enzymatic reactions but rather results from the chemical transformation of a precursor metabolite. researchgate.netjst.go.jp This was suggested by findings where the quantity of this compound in extracts from hairy roots increased upon incubation. oup.comnih.gov

The specific abiotic precursor has been identified as 2,3-Epoxyanthrasesamone B. researchgate.netoup.comtandfonline.com This unstable metabolite was successfully isolated from Sesamum indicum hairy roots that were cultivated in a medium deficient in chloride ions. oup.comjst.go.jp Its structure was determined to be 2,3-epoxy-9,10-dihydroxy-2-(4-methylpent-3-en-1-yl)-2,3-dihydroanthracene-1,4-dione through spectroscopic methods. researchgate.netoup.com

The transformation kinetics of 2,3-Epoxyanthrasesamone B into this compound are critically dependent on the presence of chloride ions. affrc.go.jp Studies on S. indicum hairy root cultures have shown a direct correlation between the concentration of chloride ions in the culture medium and the yield of this compound. researchgate.netnih.gov The production of this compound reaches its peak when the chloride ion concentration in the medium is at 100 mM. researchgate.netoup.comnih.govjst.go.jp This indicates a non-enzymatic reaction where the epoxide ring of the precursor is opened and a chlorine atom is incorporated, leading to the formation of this compound. affrc.go.jp

Table 1: Effect of Chloride Ion Concentration on this compound Production in S. indicum Hairy Root Cultures

| Chloride Ion Concentration (mM) | Relative Production of this compound |

|---|---|

| Deficient | Low / Precursor (2,3-Epoxyanthrasesamone B) accumulates oup.com |

| Increasing | Production increases with concentration oup.comnih.gov |

| 100 | Maximum production observed researchgate.netoup.comnih.govjst.go.jp |

Comparative Biosynthesis in Sesamum indicum Varieties and Hairy Root Cultures

Hairy root cultures of Sesamum indicum have proven to be an invaluable in vitro system for elucidating the biosynthetic pathways of its characteristic anthraquinones. tandfonline.comoup.com These cultures provide a controlled environment for studying metabolite production and identifying biosynthetic intermediates that may be present in low concentrations in the intact plant. affrc.go.jpoup.com Research utilizing hairy root cultures has been instrumental in identifying not only this compound but also a suite of related anthraquinone derivatives. tandfonline.comoup.com

The roots of the intact Sesamum indicum plant and its hairy root cultures produce a variety of anthraquinones that share a common carbon skeleton, featuring a C6 side chain at the C-2 position of the anthraquinone ring. tandfonline.comoup.com This suggests a common biosynthetic origin for these compounds. oup.com While different varieties of sesame exist, such as those with black and white seeds, phytochemical analyses often focus on the constituents of the seeds rather than the root systems. ijcmas.com Preliminary studies show variations in secondary metabolites like anthraquinones between black and white sesame varieties, but detailed comparative data on the biosynthesis rates and profiles of this compound and its precursors in the roots of these different varieties is not extensively documented. ijcmas.com

Hairy root cultures, specifically the SI-16 clone induced by Agrobacterium rhizogenes ATCC 15834, have been successfully used to confirm the production of Anthrasesamones A, B, and C, thereby providing a reliable platform for biosynthetic studies that may be more challenging in field-grown plants. tandfonline.comoup.com

Table 2: Anthraquinones Identified in Sesamum indicum Roots and Hairy Root Cultures

| Compound Name | Found in Intact Roots | Found in Hairy Root Cultures | Reference(s) |

|---|---|---|---|

| Anthrasesamone A | Yes | Yes | tandfonline.comtandfonline.com |

| Anthrasesamone B | Yes | Yes | tandfonline.comtandfonline.com |

| This compound | Yes | Yes | tandfonline.comoup.comtandfonline.com |

| Anthrasesamone D | Yes | Not specified | tandfonline.com |

| Anthrasesamone E | Yes | Not specified | tandfonline.com |

| 2,3-Epoxyanthrasesamone B | Yes | Yes | affrc.go.jptandfonline.com |

| 2-(4-methylpent-3-en-1-yl)anthraquinone (MPAQ) | Yes | Yes | tandfonline.comoup.com |

| 2-[(Z)-4-methylpenta-1,3-dien-1-yl]anthraquinone ((Z)-MPDEAQ) | Yes | Yes | affrc.go.jptandfonline.com |

Chemical Synthesis and Analog Development

Total Synthesis Strategies for Anthrasesamone C

Total synthesis aims to construct complex molecules from simpler, readily available starting materials. For this compound, a synthetic strategy would need to address the formation of the core anthraquinone (B42736) structure, the regioselective introduction of the chlorine atom and hydroxyl groups, and the attachment of the characteristic (4-methylpent-3-enyl) side chain.

Retrosynthetic Analysis and Key Synthetic Transformations

Retrosynthetic analysis is a fundamental tool in planning organic syntheses, involving working backward from the target molecule to identify feasible disconnections and synthetic routes slideshare.netnumberanalytics.comjournalspress.comfiveable.meyoutube.com. A retrosynthetic approach for this compound might involve:

Anthraquinone Core Construction: The anthraquinone skeleton can be assembled through various methods. One common strategy for similar quinone structures involves [4+2] cycloaddition reactions or benzannulation processes, often utilizing reactions between substituted 1,4-benzenediols or 1,4-naphthalenediols and α,β-unsaturated aldehydes researchgate.net. This approach allows for the controlled formation of the fused ring system.

Side Chain Installation: The (4-methylpent-3-enyl) side chain could be introduced through established carbon-carbon bond-forming reactions. Friedel-Crafts alkylation or acylation followed by reduction, or coupling reactions involving organometallic reagents, are typical methods for attaching such alkyl or alkenyl moieties to aromatic rings journalspress.comyoutube.com.

Introduction of Substituents: The regioselective introduction of the chlorine atom at the C-2 position and the hydroxyl groups at C-1 and C-4 would be critical. This could be achieved through electrophilic aromatic substitution reactions (e.g., chlorination) on a suitably functionalized precursor, or by incorporating chlorinated and hydroxylated building blocks during the core synthesis researchgate.netmdpi.com.

Stereoselective Synthesis Methodologies

The (4-methylpent-3-enyl) side chain contains a double bond, implying that control over its geometry (E/Z isomerism) might be necessary depending on the biological activity. General methodologies for stereoselective synthesis are applicable:

Stereoselective Olefination: Reactions such as the Wittig or Horner-Wadsworth-Emmons reactions can be employed to synthesize alkenes with controlled stereochemistry fiveable.me.

Asymmetric Synthesis: If stereocenters were identified in the molecule or its precursors, methods like chiral pool synthesis, the use of chiral auxiliaries, or asymmetric catalysis could be employed to control the absolute configuration of newly formed stereocenters researchgate.netrsc.orgresearchgate.netrsc.orgethz.ch.

Semisynthesis Approaches from Precursors

Semisynthesis involves using naturally derived compounds as starting materials for further chemical modification wikipedia.org. As this compound is a natural product isolated from Sesamum indicum, a semisynthetic route would typically involve isolating a more abundant or easily accessible precursor from the plant and chemically transforming it into this compound researchgate.netresearchgate.netsci-hub.se. However, specific precursors for the semisynthesis of this compound have not been detailed in the provided literature. The efficiency of semisynthesis often lies in reducing the number of synthetic steps compared to total synthesis wikipedia.org.

Design and Synthesis of this compound Analogues and Derivatives

The synthesis of analogues is a cornerstone of understanding structure-activity relationships (SAR) and developing compounds with improved pharmacological profiles mdpi.commdpi.comnih.govrsc.orgcabidigitallibrary.org.

Structure-Activity Relationship (SAR) Guided Synthetic Modifications

SAR studies involve systematically modifying specific structural features of a molecule and assessing the impact on its biological activity mdpi.commdpi.comnih.govcabidigitallibrary.org. For this compound, potential SAR-guided modifications could include:

Anthraquinone Core: Altering the number and positions of hydroxyl groups, or replacing them with other functionalities.

Chlorine Substitution: Synthesizing analogues where the chlorine atom is absent, replaced by other halogens, or relocated to different positions on the anthraquinone ring to probe its role in activity.

Side Chain Modifications: Varying the length, saturation, or introducing functional groups (e.g., alcohols, ethers) into the (4-methylpent-3-enyl) side chain.

Exploration of Structural Motifs for Enhanced Biological Activity

By synthesizing a library of this compound analogues based on SAR insights, researchers can identify critical structural motifs responsible for its biological effects mdpi.commdpi.comnih.govrsc.orgcabidigitallibrary.orgnih.gov. For instance, determining whether the chlorine atom or specific hydroxyl groups are essential for target interaction would guide the design of more potent or selective compounds. Modifications to the side chain could reveal how lipophilicity, steric bulk, or electronic properties influence binding affinity and biological outcome. This iterative process of synthesis and biological evaluation is key to optimizing natural products for therapeutic potential.

Preclinical Pharmacological Research and Mechanistic Studies

In Vitro Cellular Activity Studies

Antibacterial Activity: Structure-Activity Relationships and Cellular Targets

Biofilm Formation Inhibition

Specific studies detailing the effect of Anthrasesamone C on bacterial biofilm formation, including quantitative data on inhibition percentages or disruption efficacy, were not identified. While general research indicates that some anthraquinones may possess antibiofilm activities frontiersin.org, specific experimental data for this compound in this context is lacking.

Bacterial Cell Wall and Membrane Integrity Disruption

No specific studies were found that detail how this compound might disrupt bacterial cell wall or membrane integrity. The literature confirms this compound as a chlorinated anthraquinone (B42736) researchgate.netnih.govnih.govsci-hub.sesrce.hr, a chemical class that can sometimes interact with cellular structures, but direct experimental evidence for this compound's impact on bacterial cell walls or membranes is not available in the searched scientific literature.

Inhibition of Microbial Nucleic Acid and Protein Synthesis

Specific research investigating the potential of this compound to inhibit microbial nucleic acid or protein synthesis was not found. General mechanisms of antimicrobial action include these pathways for other classes of compounds frontiersin.orgnih.gov, but direct studies involving this compound are absent.

Modulation of Bacterial Energy Metabolism

No specific studies were identified that explore the modulation of bacterial energy metabolism, such as ATP synthesis inhibition, by this compound. While research exists on ATP synthase inhibitors nih.govnih.govontosight.ai, this compound has not been specifically investigated in this regard within the reviewed literature.

In Vivo Preclinical Models for Activity Evaluation

Specific in vivo preclinical studies evaluating the efficacy of this compound against bacterial infections in relevant biological systems, including the selection and rationale for specific disease models, were not found in the literature search.

Disease Model Selection and Rationale

The literature does not provide information on the selection or rationale for using specific disease models to evaluate this compound's antibacterial activity in vivo. While preclinical models are crucial for assessing drug efficacy nih.govtranspharmlab.com, and Sesamum indicum extracts have been studied in some animal models for other effects biomedpharmajournal.org, this compound has not been specifically tested in such contexts with published findings.

Efficacy Assessment in Relevant Biological Systems

No quantitative efficacy data or specific experimental results detailing the performance of this compound in any relevant in vivo preclinical infection models were identified.

The search results indicate that "this compound" is a chemical compound isolated from the roots of Sesamum indicum (sesame). It is described as a chlorinated anthraquinone. Several studies mention its isolation and chemical characterization, and one study investigated its production in hairy root cultures and its potential precursor researchgate.netd-nb.infocabidigitallibrary.orgnih.govherb.ac.cntandfonline.comnih.govoup.comjst.go.jpphcogrev.comsci-hub.se.

However, none of the provided search results contain information pertaining to the preclinical pharmacological research, mechanistic investigations at the molecular and cellular level, protein-ligand interaction studies, gene expression and proteomic analysis, or cellular signaling pathway modulation specifically for this compound. The information available is primarily focused on its chemical structure, isolation, and production.

Therefore, it is not possible to generate an article focusing on the requested sections (6.3.1, 6.3.2, 6.3.3) with the detailed research findings and data tables as specified in the instructions, as this information is not present in the retrieved sources.

Compound Mentioned:

this compound

Advanced Analytical Methodologies for Research Applications

Quantitative Analysis of Anthrasesamone C in Biological and Plant Samples

Accurate quantification of this compound is fundamental for pharmacological, toxicological, and biosynthetic studies. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the cornerstone of these analytical efforts.

A robust HPLC method with Ultraviolet (UV) or Diode-Array Detection (DAD) serves as a primary tool for the routine quantification of this compound. The development and validation of such a method would typically involve the optimization of several parameters to ensure accuracy, precision, and sensitivity.

A representative HPLC-UV/DAD method for the analysis of this compound would be developed using a reversed-phase C18 column. The mobile phase would likely consist of a gradient elution system, combining an acidified aqueous phase (e.g., 0.1% formic acid in water) with an organic solvent such as acetonitrile (B52724) or methanol (B129727). This gradient would be optimized to achieve a good resolution of this compound from other co-extracted compounds. The detection wavelength would be selected based on the maximal absorbance of the this compound chromophore, which is expected to be in the UV-Vis region, typical for anthraquinones.

Method validation would be performed according to the International Council for Harmonisation (ICH) guidelines, ensuring the method's suitability for its intended purpose. Key validation parameters are summarized in the table below.

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (R²) | ≥ 0.995 |

| Accuracy (% Recovery) | 80-120% |

| Precision (% RSD) | ≤ 15% |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 |

| Specificity | No interference at the retention time of the analyte |

For the analysis of trace levels of this compound and for metabolite profiling studies, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its superior sensitivity and selectivity. nih.gov

An LC-MS/MS method would typically employ a similar chromatographic separation as the HPLC-UV/DAD method. However, the detection would be carried out using a mass spectrometer, often a triple quadrupole or a high-resolution mass spectrometer like a Quadrupole Time-of-Flight (Q-TOF). Ionization of this compound would likely be achieved using electrospray ionization (ESI) in negative ion mode, which is common for phenolic compounds.

For quantitative analysis, the mass spectrometer would be operated in the Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the molecular ion of this compound) and a specific product ion that is formed upon collision-induced dissociation. This technique provides a high degree of selectivity and sensitivity. The table below illustrates hypothetical MRM parameters for this compound.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | [M-H]⁻ | Specific fragment | Optimized value |

| Internal Standard | [M-H]⁻ | Specific fragment | Optimized value |

High-resolution mass spectrometry would be invaluable for metabolite profiling, allowing for the identification of unknown metabolites of this compound based on their accurate mass measurements and fragmentation patterns.

Extraction and Sample Preparation Optimization for Research Studies

The efficiency of the extraction and sample preparation is critical for the accurate quantification of this compound from plant and biological samples. The choice of method depends on the nature of the sample matrix and the concentration of the analyte.

Various extraction techniques can be employed, including maceration, Soxhlet extraction, and more modern techniques like ultrasonic-assisted extraction (UAE) and microwave-assisted extraction (MAE). The selection of the extraction solvent is crucial, with alcohols such as methanol and ethanol, often mixed with water, being commonly used for anthraquinones. For this compound, a solvent system with moderate polarity would be suitable.

Following extraction, a sample clean-up step is often necessary to remove interfering substances. Solid-Phase Extraction (SPE) is a widely used technique for this purpose. A C18 or a polymeric sorbent could be used to retain this compound while allowing more polar impurities to be washed away. The analyte is then eluted with a small volume of an organic solvent. The final extract is typically filtered through a 0.22 µm or 0.45 µm membrane filter before injection into the HPLC or LC-MS/MS system.

Metabolomics and Flux Analysis for Biosynthetic Pathway Delineation

Understanding the biosynthetic pathway of this compound is essential for its potential biotechnological production. Metabolomics and flux analysis are powerful tools for this purpose.

Metabolomics studies would involve the comprehensive analysis of all small molecules in a biological system, such as a plant or a cell culture producing this compound. This would typically be performed using LC-MS or Gas Chromatography-Mass Spectrometry (GC-MS). By comparing the metabolomes of high and low-producing strains or plants, or by using labeled precursors, it is possible to identify intermediates in the biosynthetic pathway. A key precursor to the abiotic formation of this compound in Sesamum indicum hairy root cultures has been identified as 2,3-Epoxyanthrasesamone B. nih.gov

Metabolic flux analysis (MFA) is a technique used to quantify the rates of metabolic reactions in a biological system. This is often achieved by feeding the system with a stable isotope-labeled substrate (e.g., ¹³C-glucose) and then measuring the incorporation of the label into the metabolites of interest. By analyzing the labeling patterns, it is possible to determine the flow of carbon through the metabolic network and to identify the key pathways and enzymes involved in the biosynthesis of this compound. This information is invaluable for metabolic engineering efforts aimed at increasing the production of this compound. The general biosynthetic pathways for anthraquinones in plants are known to involve the polyketide pathway or the shikimate/o-succinylbenzoic acid pathway. nih.govresearchgate.net

Future Research Directions and Translational Potential

Comprehensive Elucidation of Remaining Biosynthetic Enzymes and Regulatory Networks

The biosynthesis of Anthrasesamone C, like other complex natural products, involves a series of enzymatic steps. While the precursor 2,3-Epoxyanthrasesamone B and the influence of chloride ions on its abiotic formation have been identified oup.comnih.gov, the complete enzymatic machinery and regulatory mechanisms governing this compound production remain largely uncharacterized. Future research should focus on:

Identifying Key Enzymes: Employing techniques such as transcriptomics, proteomics, and gene knockout studies in Sesamum indicum or engineered host systems to identify the specific enzymes responsible for prenylation, hydroxylation, chlorination, and the formation of the anthraquinone (B42736) core.

Mapping the Biosynthetic Pathway: Elucidating the sequential order of enzymatic reactions, identifying intermediate metabolites, and understanding the substrate specificities of these enzymes. This could involve feeding studies with labeled precursors.

Investigating Regulatory Networks: Exploring the transcriptional and post-transcriptional factors that control the expression of genes involved in this compound biosynthesis. Understanding these networks is vital for optimizing production through genetic engineering or cell culture.

Characterizing Abiotic Formation: Further investigating the abiotic conversion pathways, particularly the role of chloride ions and other environmental factors, to understand how the plant naturally produces this compound and how these conditions can be manipulated.

Discovery of Novel this compound Analogues with Optimized Pharmacological Profiles

The discovery of multiple related anthrasesamones (A, B, D, E, F) from Sesamum indicum suggests a rich chemical space for structural diversification researchgate.netresearchgate.netphcogrev.comnih.govsci-hub.se. Future research should focus on synthesizing and evaluating novel analogues of this compound to identify compounds with improved or entirely new pharmacological properties.

Structure-Activity Relationship (SAR) Studies: Systematically modifying specific regions of the this compound molecule, such as the prenyl side chain, hydroxyl groups, and the chlorine atom, to understand how structural changes impact biological activity.

Semi-synthesis and Total Synthesis: Developing efficient synthetic routes to access this compound and its analogues. Semi-synthetic approaches starting from related natural products or key intermediates can be valuable. Total synthesis would provide access to a broader range of structural modifications not easily achievable through natural isolation.

Screening for Diverse Activities: Evaluating synthesized analogues against a wide array of biological targets and disease models, looking beyond known activities to discover new therapeutic potentials, such as anti-inflammatory, neuroprotective, or specific antimicrobial effects.

Deeper Mechanistic Understanding of Molecular Interactions and Cellular Pathways

While preliminary studies have indicated potential biological activities, such as antiproliferative effects researchgate.net, the precise molecular targets and cellular pathways through which this compound exerts its effects are not well-defined. A thorough mechanistic understanding is essential for its rational development.

Target Identification: Employing biochemical and cell-based assays, including affinity chromatography, pull-down assays, and chemical proteomics, to identify the specific proteins or biomolecules that this compound interacts with.

Pathway Analysis: Utilizing omics technologies (genomics, transcriptomics, proteomics, metabolomics) to comprehensively analyze how this compound alters cellular processes, gene expression, and metabolic profiles. This can reveal key signaling cascades or cellular pathways affected.

In Vitro and In Vivo Validation: Confirming the identified molecular targets and pathways through targeted experiments, including the use of knockout/knockdown models or specific inhibitors, and validating these findings in relevant in vivo models.

Development of Sustainable Production Strategies for Research and Development Purposes

Reliance on extraction from Sesamum indicum roots for obtaining this compound may not be sustainable or scalable for extensive research and development. Therefore, developing alternative production strategies is crucial.

Optimized Hairy Root Cultures: Further optimizing the conditions for Sesamum indicum hairy root cultures, particularly focusing on nutrient media composition (e.g., chloride ion concentration oup.comnih.gov), elicitors, and bioreactor design to maximize this compound yield.

Metabolic Engineering: Engineering microbial hosts (e.g., Escherichia coli, Saccharomyces cerevisiae) or plant cell cultures to express the identified biosynthetic genes, enabling heterologous production of this compound. This approach offers greater control over production and scalability.

Chemical Synthesis: Developing cost-effective and scalable total synthesis routes for this compound, which could provide a reliable and abundant source for research and potential commercial applications.

Exploration of this compound as a Chemical Probe for Biological Research

Chemical probes are invaluable tools for dissecting complex biological processes. This compound, with its unique chlorinated anthraquinone structure and potential biological activities, could be developed into a valuable chemical probe.

Development of Labeled Derivatives: Synthesizing tagged versions of this compound, such as fluorescently labeled, biotinylated, or radioisotope-labeled derivatives. These probes can be used to track its cellular uptake, localization, and interaction with target molecules.

Investigating Biological Pathways: Utilizing these labeled probes to study specific cellular functions, signaling pathways, or disease mechanisms where this compound or its analogues demonstrate activity. For example, if it targets a specific enzyme, a labeled probe could help visualize enzyme activity or distribution.

Target Engagement Studies: Employing chemical probes to confirm target engagement in cellular or animal models, providing direct evidence of a compound's mechanism of action and its relevance to a specific biological context.

Compound List:

Q & A

(Basic) What are the primary natural sources of Anthrasesamone C, and what extraction methods are optimal for its isolation?

This compound is a rare chlorinated anthraquinone isolated from the roots of Sesamum indicum (black sesame) . For extraction, researchers typically use polar solvents (e.g., ethanol or methanol) in Soxhlet or maceration protocols, followed by chromatographic purification (e.g., silica gel or HPLC). These methods align with those used for structurally similar anthraquinones like Anthrasesamone A, where solvent polarity and temperature are critical for yield optimization .

(Basic) What spectroscopic techniques are employed to elucidate the structure of this compound?

Structural elucidation relies on a combination of 1H NMR, 13C NMR, and high-resolution mass spectrometry (HR-MS) to confirm the anthraquinone backbone, chlorine substitution at position 2, and hydroxyl groups at positions 1 and 4 . Infrared (IR) spectroscopy further identifies functional groups like carbonyls (C=O) and hydroxyls (-OH). Comparative analysis with non-chlorinated analogs (e.g., Anthrasesamone A) helps validate spectral assignments .

(Advanced) How does the chlorination at position 2 influence the bioactivity of this compound compared to non-chlorinated analogs?

Chlorination introduces electron-withdrawing effects, potentially enhancing redox activity and interaction with biological targets. For example, this compound’s chlorine atom may improve antioxidant capacity compared to Anthrasesamone A (non-chlorinated), as seen in analogous studies of halogenated anthraquinones . However, systematic comparisons using standardized assays (e.g., DPPH radical scavenging) are needed to isolate chlorine’s specific role.

(Advanced) What in vitro assays are suitable for assessing the antioxidant potential of this compound?

Recommended assays include:

- DPPH/ABTS Radical Scavenging : Quantifies hydrogen-donating capacity.

- FRAP (Ferric Reducing Antioxidant Power) : Measures reduction of Fe³⁺ to Fe²⁺.

- Cellular ROS (Reactive Oxygen Species) Detection : Uses fluorescent probes (e.g., DCFH-DA) in cell lines like HepG2.

These methods are validated for structurally related compounds, such as Anthrasesamone F in sesame seeds .

(Advanced) How can researchers resolve discrepancies in reported bioactivity data for this compound across studies?

Discrepancies may arise from variations in extraction purity , assay conditions (e.g., pH, temperature), or cell line specificity . To address this:

- Adopt PRISMA guidelines for systematic reviews to standardize data aggregation and bias assessment .

- Perform meta-analyses using fixed/random-effects models to quantify heterogeneity, as outlined in the Cochrane Handbook .

- Replicate studies under controlled conditions with authenticated plant material.

(Basic) What is the molecular formula and key structural features of this compound?

This compound has the formula C₂₀H₁₇ClO₄ (molecular weight: 356.81 g/mol). Its structure includes:

- A central anthraquinone backbone.

- Chlorine at position 2.

- Hydroxyl groups at positions 1 and 4.

- A 4-methylpent-3-enyl side chain at position 3 .

(Advanced) What strategies are recommended for ensuring reproducibility in isolating this compound?

- Standardized Protocols : Use fixed solvent ratios (e.g., 70% ethanol) and extraction times.

- Authentication of Plant Material : Verify Sesamum indicum source via botanical or genetic markers.

- Chromatographic Validation : Employ HPLC with UV/Vis detection (λ = 254–400 nm for anthraquinones) .

(Basic) How does this compound differ structurally from other anthrasesamones?

(Advanced) What are the challenges in studying the ecological role of this compound in Sesamum indicum?

- Low Natural Abundance : Requires large biomass for isolation.

- Dynamic Biosynthesis : Levels may vary with plant growth stage or environmental stress.

- Functional Redundancy : Overlapping roles with other anthraquinones complicate mechanistic studies.

Strategies include transcriptomic analysis to map biosynthetic pathways and field studies correlating compound levels with pest/disease resistance .

(Basic) What databases or resources are recommended for accessing spectral data on this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.